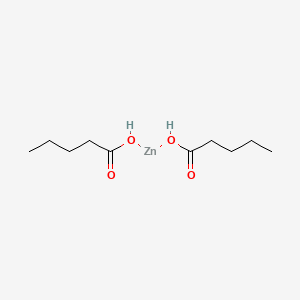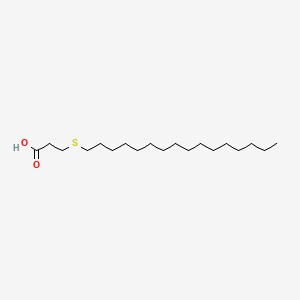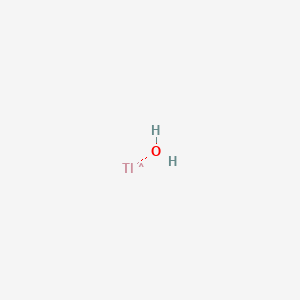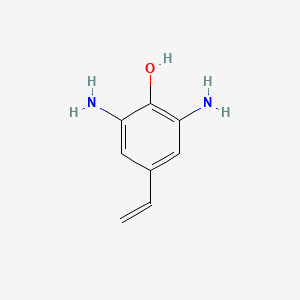![molecular formula C11H16N2O6 B13828194 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyluridine is a modified nucleoside analog of uridine, characterized by the presence of an ethyl group at the 5-position of the uracil ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyluridine typically involves the alkylation of uridine. One common method includes the use of ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 5-Ethyluridine under controlled conditions.
Industrial Production Methods: Industrial production of 5-Ethyluridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards.
化学反应分析
Types of Reactions: 5-Ethyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the 5-position, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 5-ethyluracil derivatives.
Reduction: Formation of reduced uridine analogs.
Substitution: Formation of various substituted uridine derivatives.
科学研究应用
5-Ethyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Incorporated into RNA to study transcription and RNA dynamics.
Medicine: Potential use in antiviral therapies and as a diagnostic tool for detecting RNA synthesis.
Industry: Utilized in the production of labeled nucleosides for research and diagnostic purposes.
作用机制
The mechanism of action of 5-Ethyluridine involves its incorporation into RNA during transcription. This incorporation can be detected using bio-orthogonal click chemistry, which allows for the visualization and analysis of newly synthesized RNA. The ethyl group at the 5-position facilitates selective chemical linkage, making it a valuable tool for studying RNA dynamics and interactions.
相似化合物的比较
5-Ethynyluridine: Another modified uridine analog with an ethynyl group at the 5-position.
5-Bromouridine: Contains a bromine atom at the 5-position.
5-Fluorouridine: Contains a fluorine atom at the 5-position.
Comparison:
5-Ethyluridine vs. 5-Ethynyluridine: While both compounds are used in RNA labeling, 5-Ethynyluridine is often preferred for its ability to undergo click chemistry reactions more efficiently.
5-Ethyluridine vs. 5-Bromouridine: 5-Bromouridine is primarily used in studies involving DNA damage and repair, whereas 5-Ethyluridine is more focused on RNA dynamics.
5-Ethyluridine vs. 5-Fluorouridine: 5-Fluorouridine is widely used in cancer research due to its ability to inhibit thymidylate synthase, while 5-Ethyluridine is used for RNA labeling and visualization.
5-Ethyluridine stands out due to its unique ethyl group, which provides distinct chemical properties and applications, particularly in the field of RNA research.
属性
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVBVDVUTCPLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
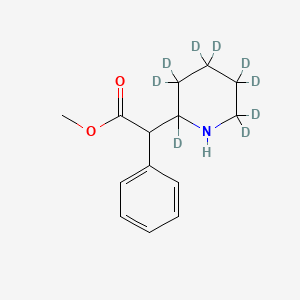
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)
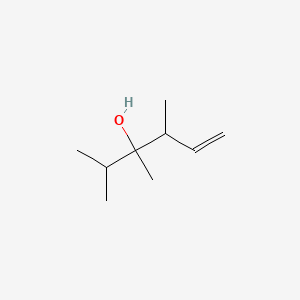
![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
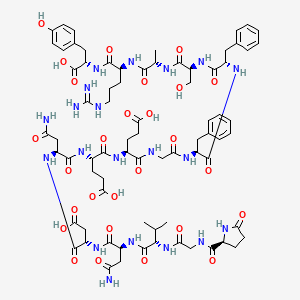
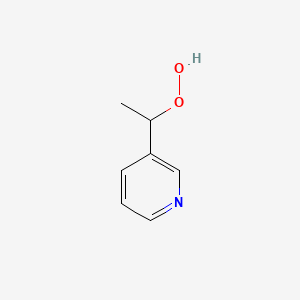
![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
